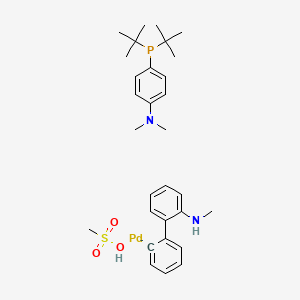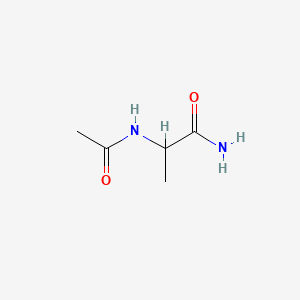
APhos Pd G4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: APhos Pd G4 is synthesized through a series of chemical reactions involving palladium and various organic ligands. The exact synthetic route and reaction conditions are proprietary and typically involve multiple steps of purification and characterization to ensure high purity and activity .
Industrial Production Methods: In industrial settings, this compound is produced using high-throughput experimentation techniques. ChemBeads, which are chemical-coated glass beads, are often used to improve flowability and chemical uniformity. This method allows for accurate dispensing of sub-milligram amounts of the compound, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: APhos Pd G4 undergoes various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, organic ligands, and bases. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process .
Major Products Formed: The major products formed from these reactions are various biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
APhos Pd G4 is widely used in scientific research due to its versatility and efficiency in catalyzing cross-coupling reactions. Some of its applications include:
- Chemistry : Used in the synthesis of complex organic molecules and polymers.
- Biology : Employed in the modification of biomolecules for research purposes.
- Medicine : Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
- Industry : Applied in the production of fine chemicals, agrochemicals, and materials science .
Mecanismo De Acción
APhos Pd G4 functions as a ligand that coordinates with palladium to form a catalytic complex. This complex facilitates the activation of aryl halides and other electrophiles, enabling their coupling with nucleophiles. The molecular targets and pathways involved include the formation of palladium intermediates that undergo oxidative addition, transmetalation, and reductive elimination steps .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds to APhos Pd G4 include:
- XPhos Pd G4
- SPhos Pd G4
- RuPhos Pd G4
Uniqueness: this compound is unique due to its high stability, solubility in organic solvents, and efficiency in catalyzing a wide range of cross-coupling reactions. Its versatility and ease of handling make it a preferred choice for both academic and industrial applications .
Propiedades
Fórmula molecular |
C30H44N2O3PPdS- |
|---|---|
Peso molecular |
650.1 g/mol |
Nombre IUPAC |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C16H28NP.C13H12N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h9-12H,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
VCZFJDZNHVMFMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B11941071.png)

![Iridium, tris[5-hexyl-2-(1-isoquinolinyl-kappaN)phenyl-kappaC]-](/img/structure/B11941089.png)


![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)

![methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11941116.png)


![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)
